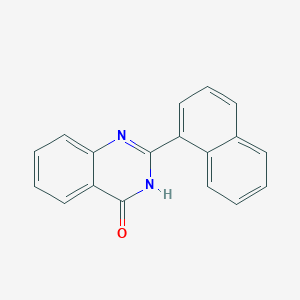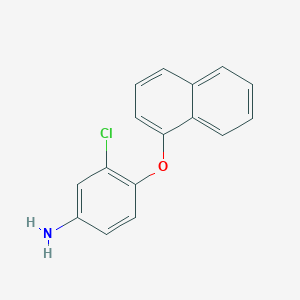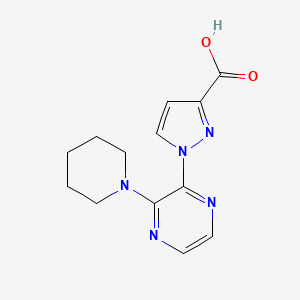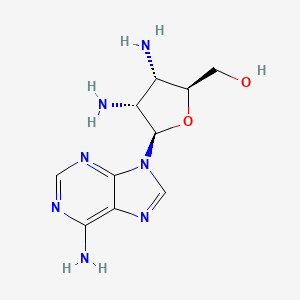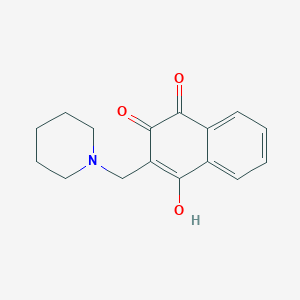
2-Hydroxy-3-(piperidin-1-ylmethyl)naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Hydroxy-3-(piperidin-1-ylmethyl)naphthalene-1,4-dione typically involves the Mannich reaction, which is a three-component condensation reaction of an aldehyde, an amine, and a compound containing an active hydrogen atom . In this case, the reaction involves 2-hydroxy-1,4-naphthoquinone, formaldehyde, and piperidine. The reaction is usually carried out in ethanol at room temperature for 24 hours in the dark .
Chemical Reactions Analysis
2-Hydroxy-3-(piperidin-1-ylmethyl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The quinone structure allows for easy oxidation, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinone positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Hydroxy-3-(piperidin-1-ylmethyl)naphthalene-1,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(piperidin-1-ylmethyl)naphthalene-1,4-dione involves its interaction with cellular components. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular structures . This property is particularly useful in its antimicrobial activity, where it disrupts the cell membrane and other vital components of microbial cells .
Comparison with Similar Compounds
2-Hydroxy-3-(piperidin-1-ylmethyl)naphthalene-1,4-dione is unique due to its specific substitution pattern and biological activity. Similar compounds include:
2-Hydroxy-1,4-naphthoquinone (Lawsone): Known for its use in henna and its antimicrobial properties.
Juglone (5-Hydroxy-1,4-naphthoquinone): Exhibits antifungal and herbicidal activities.
2-Chloro-3-(piperidin-1-yl)-1,4-naphthoquinone: Similar structure but with a chlorine substitution, showing different biological activities.
These compounds share the naphthoquinone core but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
CAS No. |
5718-82-1 |
|---|---|
Molecular Formula |
C16H17NO3 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
4-hydroxy-3-(piperidin-1-ylmethyl)naphthalene-1,2-dione |
InChI |
InChI=1S/C16H17NO3/c18-14-11-6-2-3-7-12(11)15(19)16(20)13(14)10-17-8-4-1-5-9-17/h2-3,6-7,18H,1,4-5,8-10H2 |
InChI Key |
FJXGGQPDMLJXJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=C(C3=CC=CC=C3C(=O)C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


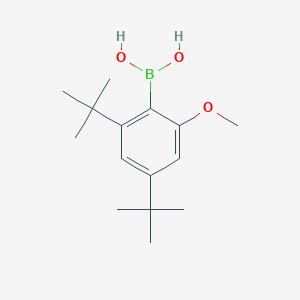
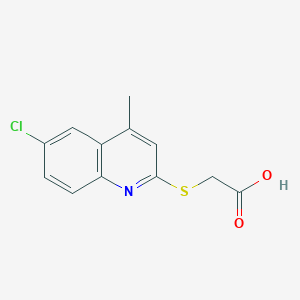
![4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzamide](/img/structure/B11852161.png)

